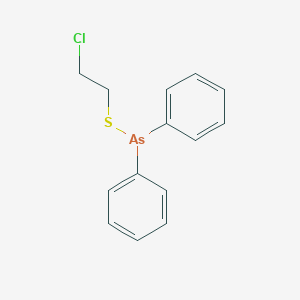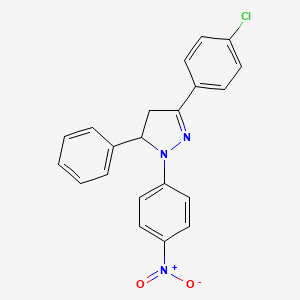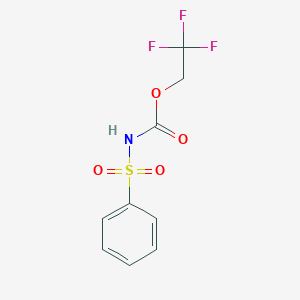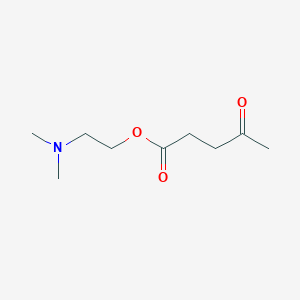
2-(Dimethylamino)ethyl 4-oxopentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)ethyl 4-oxopentanoate is a chemical compound that has garnered attention due to its versatile applications in various fields. It is known for its potential use as a green solvent and has been studied extensively for its properties and applications in chemistry, biology, medicine, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl 4-oxopentanoate can be achieved through several methods. One notable method involves base-catalyzed Michael additions from readily available building blocks. This method is advantageous due to its swift reaction time (approximately 30 minutes), solvent-free conditions, and the use of catalytic amounts of base (less than 6.5 mol%). This approach aligns with green chemistry principles and results in high purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes are designed to ensure high yield and purity while adhering to environmental and safety regulations. The retrosynthetic approach is often employed to identify novel, shorter synthetic routes that are more sustainable and efficient .
化学反応の分析
Types of Reactions
2-(Dimethylamino)ethyl 4-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, acids, and bases. The conditions for these reactions vary depending on the desired product. For example, base-catalyzed Michael additions are used for the synthesis of the compound, while other reactions may require different catalysts and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds .
科学的研究の応用
2-(Dimethylamino)ethyl 4-oxopentanoate has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
作用機序
The mechanism of action of 2-(Dimethylamino)ethyl 4-oxopentanoate involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to participate in various chemical reactions, which can alter the properties and functions of other molecules. The specific molecular targets and pathways involved depend on the context of its use, such as in chemical reactions or biological systems .
類似化合物との比較
Similar Compounds
Some compounds similar to 2-(Dimethylamino)ethyl 4-oxopentanoate include:
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Known for its use as a green solvent.
Ethyl 4-oxopentanoate: Another compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to act as a green solvent and its versatility in various chemical reactions set it apart from other similar compounds .
特性
CAS番号 |
63050-07-7 |
|---|---|
分子式 |
C9H17NO3 |
分子量 |
187.24 g/mol |
IUPAC名 |
2-(dimethylamino)ethyl 4-oxopentanoate |
InChI |
InChI=1S/C9H17NO3/c1-8(11)4-5-9(12)13-7-6-10(2)3/h4-7H2,1-3H3 |
InChIキー |
OJRMYVJVWJSOSS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCC(=O)OCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


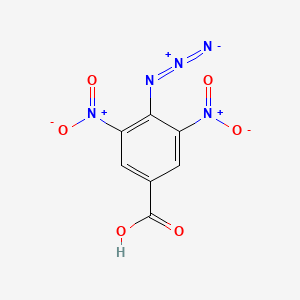
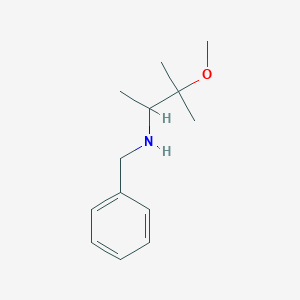

![4,9-Dihydro-3H-pyrido[2,3-b]indole](/img/structure/B14497114.png)

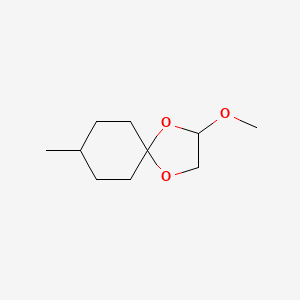
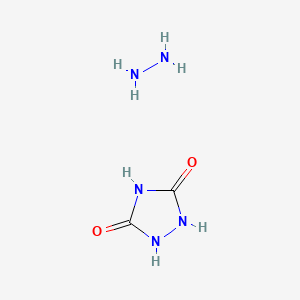


![2,3,4,6,7,12-Hexahydro-1H-indolo[2,3-a]quinolizin-5-ium perchlorate](/img/structure/B14497161.png)

